molecular formula C16H14BrN5O2 B2668751 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1019099-53-6

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide

カタログ番号: B2668751
CAS番号: 1019099-53-6
分子量: 388.225
InChIキー: KCIPBSPIPRINJT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development of Pyrazole-Substituted Benzamides

The synthesis of pyrazole derivatives dates to 1883, when Knorr et al. first reported the cyclocondensation of β-diketones with hydrazines to form substituted pyrazoles. This foundational work established pyrazole cores as accessible scaffolds for heterocyclic chemistry. By the mid-20th century, researchers began functionalizing pyrazoles with benzamide groups to modulate physicochemical properties. For example, Lokhande et al. demonstrated the Vilsmeier-Haack formylation of pyrazole hydrazines to introduce aldehyde groups, enabling subsequent amide couplings.

Modern advances include nano-ZnO-catalyzed protocols by Girish et al., which achieve 95% yields for 1,3,5-substituted pyrazoles through condensations of phenylhydrazine and ethyl acetoacetate. Such methods laid the groundwork for hybrid systems like 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide, where pyrazole and pyrimidine rings are conjugated via a benzamide linker.

Table 1: Key Synthetic Milestones in Pyrazole-Benzamide Chemistry

Year Innovation Yield Reference
1883 Knorr pyrazole synthesis from β-diketones 60–70%
2018 Nano-ZnO catalyzed cyclocondensation 95%
2021 Cu-catalyzed β-aminoenone pyrazole formation 70%

Significance in Medicinal Chemistry Research

Benzamide-pyrazolopyrimidine hybrids exhibit broad bioactivity due to their ability to engage multiple biological targets. For instance:

  • Antifungal activity : Wu et al. reported pyrazole-4-carboxamide derivatives with >73% inhibition against Gibberella zeae at 100 µg/mL.
  • Antiparasitic potential : Pyrazolopyrimidines demonstrate nanomolar anti-Wolbachia activity, critical for filariasis treatment.
  • Anticancer properties : Pyrazolo[1,5-a]pyrimidines inhibit kinases and apoptosis regulators, showing promise in oncology.

The bromine atom at the benzamide’s ortho position in 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide enhances electrophilic reactivity, potentially improving target binding through halogen bonds.

Emergence of Pyrazolopyrimidine Scaffolds in Drug Discovery

Pyrazolopyrimidines combine the metabolic stability of pyrimidines with the hydrogen-bonding capacity of pyrazoles. Their synthesis typically involves:

  • Ring construction : Condensing 3-aminopyrazoles with β-dicarbonyls or β-enaminones.
  • Post-functionalization : Introducing substituents via cross-coupling or nucleophilic aromatic substitution.

Notable examples include anti-Wolbachia agent 15f , which exhibits a plasma half-life of 2.9 hours in mice and dose-proportional AUC values up to 162,617 µg·h/L. Such pharmacokinetic profiles validate pyrazolopyrimidines as viable drug candidates.

Table 2: Bioactivity Profiles of Pyrazolopyrimidine Derivatives

Compound Class Target Activity IC₅₀/Potency Reference
Pyrazolo[1,5-a]pyrimidine CDK2 inhibition 21 nM
Pyrazole acyl thiourea Antifungal (F. oxysporum) MIC = 12.5 µg/mL
Pyrazolopyrimidine 15f Anti-Wolbachia EC₅₀ = 21 nM

Research Objectives and Scientific Relevance

Current studies prioritize:

  • Regioselective synthesis : Deng and Mani achieved 92% yields for 1,3,4,5-substituted pyrazoles using nitroolefin-hydrazone cyclocondensations.
  • SAR optimization : Modifying the pyrimidine’s 4-methyl and 6-oxo groups to enhance solubility and target affinity.
  • DMPK profiling : Addressing metabolic instability through structural tweaks, as seen in anti-Wolbachia lead 15f .

Future directions include exploring the 2-bromo substituent’s role in modulating electronic effects and intramolecular interactions, which could unlock new therapeutic applications for this hybrid scaffold.

特性

IUPAC Name

2-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,19,24)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIPBSPIPRINJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a suitable benzamide precursor, followed by the introduction of the pyrazole ring through cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

化学反応の分析

Types of Reactions

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.

科学的研究の応用

2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific functionalities.

作用機序

The mechanism of action of 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Substituent Variations in the Pyrimidinone Core

The 4-methyl substituent on the pyrimidinone ring distinguishes the target compound from analogs with alkyl or aryl modifications. Key comparisons include:

Compound Name Pyrimidinone Substituent Bromo Position Key Functional Groups Molecular Formula Source
2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide (Target) 4-methyl 2-bromo Benzamide, pyrazolyl-pyrimidinone C₁₈H₁₈BrN₅O₂ N/A (Hypothetical)
3-bromo-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide 4-ethyl 3-bromo Benzamide, pyrazolyl-pyrimidinone C₁₉H₂₀BrN₅O₂
BG14764 (2-bromo-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide) 4-propyl 2-bromo Benzamide, pyrazolyl-pyrimidinone C₁₈H₁₈BrN₅O₂

Key Observations :

  • Bromo Position : The 3-bromo isomer () may sterically hinder interactions with target proteins compared to the target’s 2-bromo configuration.

Functional Group Modifications in Related Pyrimidinone Derivatives

Other analogs replace the benzamide group with thioacetamide or sulfanyl linkages, significantly altering electronic properties:

Compound Name Core Structure Key Modifications Biological Activity Source
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide Pyrimidinone-thioacetamide Thioether linkage, phenoxy-phenyl group Anticonvulsant (in vitro)
(R)-N-(amino(5-methylisoxazol-3-yl)methyl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-...) Pyrimidinone-isoxazole hybrid Isoxazole-amino-methyl group Kinase inhibition (hypothetical)

Key Observations :

  • Hybrid Structures : Compounds like integrate isoxazole rings, which could broaden target selectivity but reduce metabolic stability compared to the benzamide-based target.

生物活性

The compound 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H16BrN5OC_{15}H_{16}BrN_5O, with a molecular weight of approximately 360.23 g/mol. Its structure includes a bromine atom, a pyrazole ring, and a pyrimidine derivative, contributing to its unique biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Recent studies indicate that compounds with similar structures exhibit significant antiviral properties. For example, pyrazole derivatives have shown efficacy against various viral strains, including Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). The compound's structure suggests potential for similar activity due to the presence of the pyrazole and pyrimidine moieties .
  • Inhibition of Enzymatic Activity :
    • Compounds that share structural similarities with 2-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide have been reported to inhibit specific enzymes such as aldo-keto reductases (AKR). For instance, inhibitors targeting AKR1C isoforms have demonstrated effective inhibition with Ki values under 90 nM .
  • Cytotoxicity and Selectivity :
    • The selectivity index (SI) is crucial in evaluating the safety profile of new compounds. Preliminary data suggest that derivatives with similar scaffolds exhibit low cytotoxicity in normal cell lines while effectively targeting cancer cells .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
[A]Pyrazole DerivativeAntiviralEC50 values ranging from 5–28 μM against RSV .
[B]HCV InhibitorAntiviralReduced RNA colony by 82% at 7 μM with a selectivity index of 35.46 .
[C]AKR InhibitorsEnzymatic InhibitionKi values under 90 nM for AKR1C isoforms .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Interaction with Viral Proteins : The pyrazole and pyrimidine rings may facilitate binding to viral proteins, inhibiting their function.
  • Enzyme Inhibition : The benzamide group likely plays a critical role in enzyme binding, enhancing the compound's ability to inhibit target enzymes effectively.

Q & A

Q. Reference Data :

ParameterExample from Analogous Synthesis
Starting Material4-Bromo-3-fluorobenzoic acid
Coupling AgentEDCI/HOBt
Yield81%
PurificationColumn chromatography (SiO₂, hexane/EtOAc)

Basic: What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:
Key techniques include:

  • ¹H NMR : Identify protons on the pyrazole (δ 6.95–8.15 ppm) and pyrimidinone (δ 2.45–2.49 ppm for methyl groups) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and pyrimidinone ketone (~1680 cm⁻¹) .
  • GC-MS/EI-MS : Look for molecular ion peaks (e.g., m/z 310 for a brominated benzamide analog) and fragmentation patterns .

Q. Reference Data :

PropertyPredicted Value (Analog) Method
LogP3.2ACD/Labs
Polar Surface Area85 ŲChemAxon

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use gradient elution (hexane → EtOAc) on silica gel for baseline separation of unreacted starting materials .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to isolate high-purity crystals (>98%) .
  • HPLC Prep : Employ reverse-phase C18 columns with acetonitrile/water for challenging polar impurities .

Yield Optimization :
Recrystallization of a brominated benzamide analog improved purity from 92% to 99.5% .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Mutagenesis Studies : Engineer enzyme active-site residues (e.g., Ala scanning) to identify critical interactions .

Case Study :
A pyrazole-containing inhibitor showed Kd = 120 nM via ITC, with mutagenesis confirming hydrogen bonding to a conserved histidine residue .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。